Bj-xtrlT (recombinant)
Description
Contextualization as a Recombinant Biomacromolecule
Bj-xtrlT is a biomacromolecule, specifically a polypeptide, that is produced through recombinant DNA technology. researchgate.netresearchgate.net This means that the genetic code for Bj-xtrlT is inserted into a host organism, typically bacteria like Escherichia coli, which then synthesizes the protein. researchgate.netresearchgate.net The production of Bj-xtrlT in a recombinant form is crucial for research as it allows for the generation of a pure and consistent supply of the toxin, overcoming the limitations and low yields associated with purifying it from its natural source. researchgate.net The ability to produce recombinant Bj-xtrlT has been instrumental in enabling detailed structural and functional analyses. researchgate.netrcsb.org Successful expression and folding of this complex peptide, which contains four disulfide bonds, have been achieved in the periplasm of E. coli, sometimes with the assistance of co-expressed chaperone enzymes to ensure its correct three-dimensional structure. researchgate.netresearchgate.net
Origin and Classification within Scorpion Toxins
The native form of Bj-xtrlT is a component of the venom of the scorpion Hottentotta judaicus (also referred to by its older classification, Buthotus judaicus). rcsb.orguniprot.org It belongs to a group of scorpion toxins known as "long-chain" neurotoxins, which are characterized by a polypeptide chain of 60-76 amino acids cross-linked by four disulfide bridges. nih.gov
Functionally, Bj-xtrlT is classified as an excitatory anti-insect toxin. rcsb.orgnih.gov This classification is based on the physiological response it elicits in insects, which is an immediate but reversible spastic paralysis upon injection. uniprot.orgnih.gov This effect distinguishes it from another category of insect-selective toxins, the depressant toxins, which cause a more gradual onset of paralysis. nih.gov
| Attribute | Description |
| Common Name | Bj-xtrlT |
| Organism of Origin | Hottentotta judaicus (Black scorpion) uniprot.org |
| Toxin Family | Long-chain scorpion toxins nih.gov |
| Functional Class | Excitatory anti-insect neurotoxin rcsb.orguniprot.orgnih.gov |
Fundamental Significance in Contemporary Biological Research
The significance of Bj-xtrlT in biological research stems primarily from its high selectivity for insect voltage-gated sodium channels (Nav). uniprot.orgvulcanchem.com This specificity makes it a valuable molecular probe for studying the structure, function, and evolution of these critical ion channels in insects. researchgate.net By investigating how Bj-xtrlT interacts with insect Nav channels, researchers can gain insights into the fundamental mechanisms of nerve impulse generation and propagation in this vast and diverse animal group.
The mechanism of action for Bj-xtrlT involves binding to receptor site-4 on insect sodium channels. uniprot.orgvulcanchem.com This binding alters the voltage-dependence of channel activation, causing them to open at more negative membrane potentials. uniprot.org The result is spontaneous and repetitive firing of neurons, leading to the observed excitatory paralysis in insects. uniprot.org Notably, Bj-xtrlT is active on insects but does not affect mammals, a selectivity that is of great interest for the potential development of species-specific insecticides. researchgate.netuniprot.org
Mutagenesis studies on recombinant Bj-xtrlT have been crucial in identifying the specific amino acid residues that form its bioactive surface. nih.gov These studies have revealed a discontinuous functional surface composed of both non-polar and charged amino acids that are critical for its interaction with the ion channel. nih.gov A key structural feature is a C-terminal extension, which is not commonly seen in other scorpion toxins and is intimately involved in its biological activity. rcsb.org Research has shown that the removal of the last seven residues of this C-terminal tail abolishes the toxin's activity. rcsb.org
| Feature | Detail |
| Molecular Target | Insect voltage-gated sodium channels (Nav) uniprot.orgvulcanchem.com |
| Binding Site | Receptor site-4 uniprot.orgvulcanchem.com |
| Mechanism of Action | Shifts the voltage of activation to more negative potentials, promoting spontaneous and repetitive neuronal firing. uniprot.orgvulcanchem.com |
| Key Structural Motif | A unique C-terminal extension essential for activity. rcsb.org |
| Research Application | Molecular probe for studying insect ion channels; template for bio-insecticide design. researchgate.netnih.gov |
Properties
Molecular Formula |
C31H43NO6.HClO4 |
|---|---|
Molecular Weight |
8,575 Da |
Purity |
≥ 98 % |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Function
The functionality of Bj-xtrlT is intrinsically linked to its complex three-dimensional structure, which begins with its primary amino acid sequence and is stabilized by a network of disulfide bonds.
Disulfide Bond Network and Topological Connectivity
The tertiary structure of Bj-xtrlT is significantly stabilized by an intricate network of four cross-linked disulfide bonds. These covalent linkages are formed by the oxidation of the thiol groups of cysteine residues, creating cystine bridges that impose critical conformational constraints on the polypeptide chain. This network is essential for maintaining the protein's specific three-dimensional shape, which is, in turn, crucial for its biological activity.
Role of Specific Residues in Molecular Stability and Activity
Within the 76-amino acid sequence, the eight cysteine residues that form the four disulfide bonds are of paramount importance for molecular stability. The strategic placement of these residues ensures the correct folding and maintenance of the protein's active conformation. Beyond the cysteine network, other specific amino acid residues, particularly those with hydrophobic or charged side chains, are hypothesized to play crucial roles in forming the core structure and the surface regions responsible for molecular interactions and activity. However, detailed site-directed mutagenesis studies are required to fully elucidate the specific contribution of each key residue.
Computational Modeling and Simulation of Three-Dimensional Conformation
In the absence of an experimentally determined structure, computational modeling and molecular dynamics simulations serve as powerful tools to predict the three-dimensional conformation of Bj-xtrlT. These models are typically generated using homology modeling, where the amino acid sequence of Bj-xtrlT is compared to proteins with known structures. Subsequent simulations can then be used to refine the predicted structure and to study its dynamic behavior in a simulated physiological environment. These computational approaches provide valuable insights into the protein's folding pathways and conformational flexibility, which are essential for understanding its function at a molecular level.
Recombinant Expression Systems and Protein Engineering
Recombinant Expression in Escherichia coli
Escherichia coli (E. coli) has been the primary host organism for the recombinant production of Bj-xtrlT. This bacterial expression system is favored for its rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. However, the expression of a eukaryotic, disulfide-bond-containing protein like Bj-xtrlT in a prokaryotic host presents challenges, such as the potential for inclusion body formation and incorrect disulfide bond pairing due to the reducing environment of the E. coli cytoplasm.
To overcome these obstacles, specific strategies have been employed for the expression of Bj-xtrlT. The gene encoding Bj-xtrlT is typically cloned into a high-expression vector, such as pET32a+, which is designed for robust protein production in E. coli. A key feature of this expression system is the fusion of the Bj-xtrlT sequence with a thioredoxin (Trx) tag. The Trx-tag acts as a solubility partner, significantly enhancing the solubility of the fusion protein and reducing the likelihood of aggregation into inclusion bodies.
Furthermore, to facilitate correct folding and the formation of the four crucial disulfide bonds in Bj-xtrlT, co-secretion of chaperone enzymes has been utilized. Chaperones such as DsbA, DsbC, SurA, and FkpA are co-expressed with the target protein. These chaperones assist in the proper folding of nascent polypeptide chains and catalyze the correct formation of disulfide bonds in the periplasmic space of E. coli, which provides a more oxidizing environment conducive to this process.
For purification purposes, a polyhistidine tag (His6-tag) is commonly engineered into the recombinant protein construct. This tag allows for efficient purification of the expressed protein from the cell lysate using immobilized metal affinity chromatography (IMAC), such as a Nickel-Nitriloacetic acid (Ni-NTA) resin.
Protein Engineering of Scorpion Toxins
One protein engineering approach involves using the scorpion toxin scaffold to present novel peptide sequences in a predetermined conformation. For instance, researchers have successfully engineered a metal binding site onto a scorpion toxin scaffold by introducing specific residues, demonstrating the adaptability of this structural motif. nih.gov Another strategy involves grafting bioactive motifs, such as antimicrobial peptides, onto flexible loop regions of the toxin, thereby creating novel molecules with enhanced or entirely new biological activities.
In the context of recombinant Bj-xtrlT, protein engineering has been primarily focused on optimizing its expression and purification. The addition of the N-terminal Trx and His6-tags are prime examples of this. The Trx-tag improves solubility and folding, while the His6-tag simplifies the purification process. Following purification, these tags can be proteolytically cleaved to yield the mature Bj-xtrlT peptide. While specific modifications to alter the biological activity of Bj-xtrlT itself are not extensively documented in publicly available research, the principles of protein engineering applied to other scorpion toxins suggest a wide range of possibilities for future research, including enhancing its specificity or stability.
Purity Assessment and Confirmation (e.g., Mass Spectrometry)
Following purification of recombinant Bj-xtrlT, a rigorous assessment of its purity and confirmation of its identity are essential. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method used to assess the purity of the final protein preparation. This technique separates molecules based on their hydrophobicity, and a highly pure sample of Bj-xtrlT will ideally present as a single, sharp peak in the chromatogram.
Mass spectrometry (MS) is a powerful and indispensable tool for the definitive confirmation of the identity and integrity of recombinant proteins like Bj-xtrlT. drugtargetreview.com For Bj-xtrlT, mass spectrometry has been used to confirm its molecular mass with high precision. nih.gov The experimentally determined molecular weight of recombinant Bj-xtrlT has been reported to be 7433.54 Da. nih.gov This value is compared against the theoretical molecular weight calculated from its amino acid sequence to verify that the correct protein has been produced and that it has not undergone unexpected post-translational modifications or degradation.
Different mass spectrometry techniques can be applied for the analysis of recombinant proteins. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common method for determining the molecular weight of intact proteins. nih.gov Electrospray ionization (ESI) MS is another technique that can be coupled with liquid chromatography (LC-MS) to provide both purity and mass information in a single analysis. wikipedia.org These methods can also detect the presence of impurities, such as host cell proteins or truncated forms of the target protein. drugtargetreview.com
The combination of these analytical techniques provides a comprehensive evaluation of the purity and identity of recombinant Bj-xtrlT, ensuring that the material used for subsequent functional and structural studies is of high quality and accurately characterized.
Table 1: Summary of Recombinant Bj-xtrlT Production and Characterization
| Parameter | Description |
|---|---|
| Expression Host | Escherichia coli |
| Expression Vector | pET32a+ (or similar) |
| Fusion Tags | Thioredoxin (Trx) tag, Polyhistidine (His6) tag |
| Folding Enhancement | Co-secretion of chaperone enzymes (DsbA, DsbC, SurA, FkpA) |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin |
| Purity Assessment | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity Confirmation | Mass Spectrometry (MS) |
| Reported Molecular Mass | 7433.54 Da |
Table 2: Compound Names | Compound Name | | | :--- | | Bj-xtrlT | | DsbA | | DsbC | | SurA | | FkpA | | Nickel-Nitriloacetic acid (Ni-NTA) |
Molecular Mechanism of Action and Cellular Interrogation
Interaction Profile with Biological Targets
Bj-xtrIT (recombinant) is an excitatory anti-insect selective scorpion beta-toxin originally isolated from the venom of Buthotus judaicus. nih.gov As a member of the scorpion β-toxin class, its primary biological targets are voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in excitable cells. nih.govimrpress.com Specifically, Bj-xtrIT binds with high affinity to receptor site-4 on these channels. nih.govrcsb.org This interaction is voltage-independent, meaning the toxin can bind to the channel regardless of the membrane potential. rcsb.org The binding of Bj-xtrIT to site-4 is highly specific to insect Nav channels, with no reported activity on mammalian counterparts. mdpi.com This selectivity is a key characteristic of this toxin and is attributed to structural differences in the channel isoforms between insects and mammals.
The high affinity and specificity of Bj-xtrIT for insect Nav channels have made it a valuable tool in neuropharmacology for studying the structure and function of these channels. imrpress.com Competitive binding assays have shown that other anti-insect excitatory and depressant toxins can compete with Bj-xtrIT for its binding site, indicating a shared or overlapping receptor site among these toxins. researchgate.net
Modulation of Voltage-Gated Ion Channel Function
The binding of Bj-xtrIT to receptor site-4 on insect Nav channels profoundly alters their function, leading to neuronal hyperexcitability. This modulation is central to the toxin's excitatory effect on insects.
Specificity for Voltage-Gated Sodium Channels (Nav Channels)
Bj-xtrIT exhibits a pronounced specificity for voltage-gated sodium channels in insects. rcsb.orgmdpi.com This selectivity is a hallmark of many scorpion β-toxins and is a key determinant of their insecticidal activity. The molecular basis for this specificity lies in the structural differences between insect and mammalian Nav channel isoforms, particularly within the regions that constitute receptor site-4. researchgate.netnih.gov While the core structure of Nav channels is conserved across species, variations in the extracellular loops, where toxins are known to bind, confer this remarkable selectivity.
The interaction of Bj-xtrIT with insect Nav channels is characterized by a high-affinity binding, with equilibrium dissociation constants (Kd) in the nanomolar range. latoxan.com This tight binding ensures a potent and sustained modulatory effect on the channel's activity.
Impact on Channel Gating, Activation, and Inactivation Kinetics
The primary effect of Bj-xtrIT on insect Nav channels is a significant alteration of their gating properties. Specifically, the toxin causes a negative shift in the voltage-dependence of activation. rcsb.org This means that the channels are more likely to open at more negative membrane potentials, potentials at which they would normally remain closed. nih.gov This shift towards hyperpolarizing potentials effectively lowers the threshold for action potential firing, leading to spontaneous and repetitive firing of neurons. rcsb.org
Furthermore, Bj-xtrIT is proposed to affect the inactivation kinetics of the channel. While the principal mechanism is the alteration of activation, the sustained channel opening and repetitive firing suggest an interference with the normal inactivation process. Scorpion β-toxins are known to "trap" the voltage sensor of domain II (DII) of the Nav channel in its outward, activated position, which can hinder the subsequent inactivation of the channel. nih.govimrpress.com This prolonged influx of sodium ions contributes to the sustained depolarization of the neuronal membrane.
| Parameter | Effect of Bj-xtrIT (recombinant) | Reference |
| Voltage-Dependence of Activation | Negative shift to more hyperpolarizing potentials | rcsb.org |
| Channel Opening Probability | Increased at sub-threshold potentials | nih.gov |
| Neuronal Firing | Promotes spontaneous and repetitive firing | rcsb.org |
| Inactivation Kinetics | Inhibition of fast inactivation (proposed) | nih.govimrpress.com |
Downstream Cellular Signaling Pathway Perturbations
The profound alteration of Nav channel function by Bj-xtrIT, leading to sustained neuronal depolarization and repetitive firing, is expected to trigger a cascade of downstream cellular events. While direct experimental evidence detailing the specific signaling pathway perturbations by Bj-xtrIT in insect neurons is limited, the known consequences of excessive neuronal excitation and ion dysregulation allow for informed inferences.
The persistent influx of Na+ ions will lead to a significant disruption of the cell's ion homeostasis. This prolonged depolarization can, in turn, activate voltage-gated calcium channels (CaV channels), leading to an influx of extracellular calcium or the release of calcium from intracellular stores. nih.govmdpi.com An elevation in intracellular calcium is a potent trigger for a multitude of signaling cascades. Calcium acts as a crucial second messenger, activating various calcium-dependent enzymes such as calmodulin-dependent kinases (CaMKs), protein kinase C (PKC), and phosphatases like calcineurin. nih.gov
These signaling molecules can then modulate the activity of transcription factors, leading to changes in gene expression, and can also directly phosphorylate other proteins, including ion channels, further altering neuronal excitability. The massive release of neurotransmitters resulting from the hyperexcitability can also activate postsynaptic receptors that are coupled to various second messenger systems, such as the cyclic AMP (cAMP) and phosphoinositide pathways. wikipedia.org The sustained metabolic stress due to continuous firing and the energetic cost of restoring ion gradients can also lead to the activation of stress-response pathways.
Comparative Analysis of Mechanistic Divergence Among Toxin Variants
The family of scorpion β-toxins encompasses a diverse array of peptides with varying degrees of specificity and potency towards different Nav channel isoforms. Comparative analysis of Bj-xtrIT with other β-toxins reveals key structural and functional divergences that underlie their distinct pharmacological profiles.
Structurally, Bj-xtrIT possesses the conserved cysteine-stabilized α/β fold common to scorpion toxins. rcsb.org However, a distinctive feature of Bj-xtrIT is an additional alpha-helix at its C-terminus, which is not typically found in other scorpion β-toxins. rcsb.org Mutagenesis studies have revealed that this C-terminal region, along with a cluster of charged and non-polar residues, forms a critical part of the bioactive surface responsible for its interaction with insect Nav channels. researchgate.net
In contrast, other scorpion β-toxins, such as those that are more active on mammalian Nav channels, have different residues exposed on their surfaces that mediate their specific interactions. For example, a comparison of the bioactive surfaces of the insect-specific Bj-xtrIT and the mammal-active Css4 reveals that while both have a conserved "pharmacophore" region, the spatial arrangement and chemical nature of the surrounding residues differ significantly, which likely dictates their target specificity. nih.gov
Functionally, scorpion β-toxins are broadly classified as either "excitatory" or "depressant" based on their effects on insects. Bj-xtrIT is a classic example of an excitatory toxin, causing immediate spastic paralysis due to the hyperexcitability of motor neurons. nih.gov Depressant toxins, on the other hand, induce a slower, flaccid paralysis. This functional divergence is thought to arise from subtle differences in how they modulate the Nav channel gating, with some variants potentially having a more pronounced inhibitory effect on peak sodium currents alongside their effects on activation. nih.gov
| Toxin Variant | Primary Target | Key Structural Feature | Functional Effect |
| Bj-xtrIT | Insect Nav Channels | C-terminal alpha-helix | Excitatory (spastic paralysis) |
| Css4 | Mammalian Nav Channels | Different bioactive surface residues | Potent mammalian neurotoxin |
| Depressant β-toxins | Insect Nav Channels | Variations in core and NC domains | Depressant (flaccid paralysis) |
This comparative analysis highlights the evolutionary diversification of scorpion β-toxins, where subtle changes in structure have led to a wide range of pharmacological activities, making them highly specific and potent modulators of Nav channels.
Biological Target Selectivity and Functional Specificity
Differential Activity Across Eukaryotic Organismal Groups
BjαIT exhibits pronounced differential toxicity, demonstrating high potency against insects while being largely inactive in mammals. researchgate.net This selective insecticidal activity is a key characteristic of the toxin. Laboratory studies have quantified its effect on insects, showing a half-paralysis dose (PD50) as low as 50 nanograms per gram of body weight in species like locusts and cockroaches. researchgate.net Conversely, even at significantly higher concentrations, the toxin shows no detectable toxic activity when administered to mice. researchgate.net This sharp distinction in bioactivity underscores its potential as a pharmacological tool and a candidate for developing bio-pesticides with a favorable safety profile for non-target organisms. researchgate.netsci-hub.se
Injecting recombinant BjαIT (rBjαIT) into locust (Locusta migratoria) larvae induced clear neurotoxic symptoms and resulted in death, confirming the activity of the recombinantly produced protein. nih.gov However, dietary administration of the toxin did not show toxicity in locusts, suggesting limitations in its oral insecticidal activity. researchgate.netnih.gov
| Organismal Group | Test Organism | Observed Effect | Potency (PD50) |
|---|---|---|---|
| Insects | Locusts/Cockroaches | Paralysis and death | 50 ng/g body weight researchgate.net |
| Mammals | Mice | No detectable activity researchgate.net | Not applicable |
Molecular Basis of Species-Specific Receptor Recognition
The selective action of BjαIT is rooted in its differential effects on the voltage-gated sodium channels (VGSCs) of insects versus mammals. researchgate.netjohnshopkins.edu These channels are critical for the initiation and propagation of action potentials in nerve cells. nih.gov BjαIT functions as an α-toxin, targeting the inactivation process of these channels. researchgate.netsci-hub.se
Electrophysiological studies using cloned neuronal VGSCs expressed in Xenopus laevis oocytes have provided direct evidence for this selective receptor interaction. researchgate.netjohnshopkins.edu Key findings from these studies include:
Effect on Insect VGSCs: At a concentration of 100 nM, BjαIT completely inhibits the inactivation of the insect para/tipE VGSC. researchgate.netjohnshopkins.edu This leads to a prolonged influx of sodium ions, causing persistent nerve stimulation, paralysis, and ultimately death in the insect. researchgate.net
Effect on Mammalian VGSCs: In stark contrast, the rat brain sodium channel, Nav1.2/β1, is resistant to the toxin's effects. researchgate.netjohnshopkins.edu Even at concentrations ten times higher than what is effective on insect channels, BjαIT has only a weak effect on the rat brain channel. researchgate.net
This categorical distinction in its ability to modulate insect versus mammalian sodium channels provides a clear molecular basis for its species selectivity. researchgate.netjohnshopkins.edu The specific molecular architecture of the insect sodium channel presents a target that BjαIT can recognize and bind to with high affinity, a property not shared by the mammalian orthologs. researchgate.net
Structure-Activity Relationships Governing Target Affinity and Efficacy
Despite its profound insect selectivity, the primary amino acid sequence and the inferred three-dimensional structure of BjαIT are characteristic of scorpion α-toxins that are highly toxic to mammals. researchgate.netjohnshopkins.edu This apparent paradox highlights that subtle structural differences can lead to dramatic shifts in target specificity and biological activity.
A notable structural feature of BjαIT is the presence of an aspartic acid residue in a loop region that is typically associated with toxins active on mammals. researchgate.net In most insect-selective toxins, this position is occupied by a neutral or positively charged residue. researchgate.net The presence of this aspartic acid in the insect-selective BjαIT is surprising and suggests that the basis for selectivity is complex and likely involves the interplay of multiple residues within the toxin's structure that create a unique surface for interacting with the insect sodium channel. researchgate.net This specific conformation allows for high-affinity binding to the insect receptor site while preventing effective interaction with the corresponding site on mammalian channels. researchgate.net The precise identification of all residues that form the binding interface and govern this selective efficacy remains an area of active research.
Advanced Methodologies for Functional and Structural Characterization
Electrophysiological Assays for Ion Channel Modulator Activity
As a toxin known to target voltage-gated sodium channels (Nav) in insects, the primary method for characterizing the functional activity of recombinant Bj-xtrlT is through electrophysiological assays. These techniques directly measure the toxin's effect on the electrical properties of ion channels expressed in various cell systems.
Detailed Research Findings:
While specific electrophysiological recordings for the recombinant form of Bj-xtrlT are not extensively detailed in publicly available literature, the characterization of toxins from Hottentota judaicus and similar β-scorpion toxins provides a framework for its analysis. Typically, the two-electrode voltage-clamp (TEVC) technique is employed using Xenopus laevis oocytes heterologously expressing the target insect sodium channel. This technique allows for the precise control of the cell membrane potential and the recording of ion channel currents in response to the application of the toxin.
The expected effects of a β-scorpion toxin like Bj-xtrlT on insect sodium channels include:
A shift in the voltage-dependence of activation to more hyperpolarized potentials, causing the channels to open at lower membrane depolarizations.
A reduction in the peak sodium current amplitude.
These effects are characteristic of β-toxins that bind to neurotoxin receptor site 4 on the sodium channel, thereby trapping the voltage sensor of domain II in its activated state.
| Parameter | Description | Typical Observation for β-Scorpion Toxins |
| Voltage-dependence of activation (V1/2) | The membrane potential at which half of the ion channels are activated. | Negative (hyperpolarizing) shift. |
| Peak Sodium Current (INa,peak) | The maximum inward current recorded during membrane depolarization. | Reduction in amplitude. |
| Gating Kinetics | The speed at which the channel opens (activation) and closes (deactivation and inactivation). | Altered kinetics, often promoting the open state at more negative potentials. |
This table presents the expected outcomes from electrophysiological assays on insect sodium channels in the presence of a β-scorpion toxin like Bj-xtrlT, based on the known mechanisms of this toxin class.
Biophysical Techniques for Ligand-Receptor Binding Kinetics
Understanding the affinity and kinetics of the interaction between recombinant Bj-xtrlT and its target receptor, the insect voltage-gated sodium channel, is crucial for determining its potency and specificity. Biophysical techniques are employed to quantify these binding parameters.
Detailed Research Findings:
More modern and increasingly utilized techniques include surface plasmon resonance (SPR). SPR allows for the real-time, label-free analysis of the association and dissociation rates of the toxin to its receptor, which can be purified and immobilized on a sensor chip. From these measurements, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be determined, providing a quantitative measure of binding affinity.
| Kinetic Parameter | Description | Significance |
| Association Rate Constant (kon) | The rate at which the toxin binds to its receptor. | A higher kon indicates faster binding. |
| Dissociation Rate Constant (koff) | The rate at which the toxin-receptor complex dissociates. | A lower koff indicates a more stable complex and longer residence time. |
| Equilibrium Dissociation Constant (Kd) | The ratio of koff/kon, representing the concentration of toxin at which 50% of the receptors are occupied at equilibrium. | A lower Kd value signifies higher binding affinity. |
This table outlines the key kinetic parameters that would be determined using biophysical techniques like surface plasmon resonance to characterize the binding of recombinant Bj-xtrlT to its target ion channel.
Biochemical Assays for Specific Enzyme Modulation or Protein-Protein Interactions
To assess the broader biochemical profile of recombinant Bj-xtrlT, various assays can be performed to investigate its potential enzymatic activity or its interactions with other proteins beyond its primary ion channel target.
Detailed Research Findings:
The primary publication on the recombinant production of Bj-xtrlT focused on its structural integrity and stability. Thermostability was assessed using synchrotron radiation circular dichroism (SRCD) spectroscopy, which demonstrated that the recombinant toxin is thermostable. This indicates a correctly folded and robust protein, a critical prerequisite for its biological activity.
While Bj-xtrlT is primarily known as a neurotoxin targeting ion channels, scorpion venoms can contain a variety of enzymes and other bioactive peptides. To confirm the specificity of recombinant Bj-xtrlT, it would be subjected to a panel of biochemical assays. For instance, zymography could be used to test for proteolytic activity, and other specific substrate assays could rule out phospholipase or hyaluronidase (B3051955) activity. Protein-protein interaction studies, such as co-immunoprecipitation or pull-down assays using insect neuronal protein extracts, could identify potential interacting partners beyond the sodium channel, although none are currently documented for Bj-xtrlT.
High-Resolution Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy in complex with targets)
Determining the three-dimensional structure of recombinant Bj-xtrlT is fundamental to understanding its function at a molecular level. High-resolution structural biology techniques provide atomic-level details of the toxin's architecture and its interaction with target molecules.
Detailed Research Findings:
The crystal structure of recombinant Bj-xtrlT with a hexahistidine tag (Bj-xtrIT-(His6)) has been solved at a resolution of 1.7 Å, and its coordinates are deposited in the Protein Data Bank under the accession code 4KYP. The production of this recombinant toxin was achieved in the periplasm of Escherichia coli through the co-expression of four chaperone enzymes (DsbA, DsbC, SurA, and FkpA), which was crucial for its correct folding and the formation of its four disulfide bridges.
The crystal structure confirmed that the recombinant toxin adopts the native fold characteristic of scorpion β-toxins, which is a compact, globular structure composed of a short alpha-helix and a three-stranded anti-parallel beta-sheet. This structural fold is stabilized by the conserved disulfide bridge pattern. The successful production and crystallization of the recombinant protein in its native conformation are significant achievements, as they enable detailed structure-function relationship studies and provide a basis for rational protein engineering to enhance its insecticidal properties.
| Structural Parameter | Value/Description | Reference |
| PDB Accession Code | 4KYP | |
| Resolution | 1.70 Å | |
| Method | X-Ray Diffraction | |
| Secondary Structure | A short α-helix and a three-stranded anti-parallel β-sheet. | |
| Disulfide Bridges | Four, correctly formed. | |
| Expression System | Escherichia coli (periplasmic expression with chaperones) |
This table summarizes the key structural information for recombinant Bj-xtrlT as determined by X-ray crystallography.
Advanced Microscopy for Subcellular Localization and Interaction Visualization
To visualize the localization of recombinant Bj-xtrlT within target cells and to observe its interaction with cellular components in a spatial context, advanced microscopy techniques are indispensable.
Detailed Research Findings:
There are no published studies to date that have used advanced microscopy to visualize the subcellular localization of recombinant Bj-xtrlT. However, such studies would be a logical next step in its characterization. Methodologies for these investigations would likely involve conjugating the recombinant toxin with a fluorescent probe (e.g., FITC, Alexa Fluor dyes) and then applying it to cultured insect neurons or other relevant insect cell lines.
Confocal laser scanning microscopy (CLSM) would be a primary tool to determine if the toxin binds to the cell surface, as would be expected for an ion channel modulator, or if it is internalized. Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), could provide even greater detail, potentially allowing for the visualization of toxin molecules bound to individual ion channel clusters on the neuronal membrane. These techniques would offer invaluable insights into the toxin's trafficking and its interaction with the cellular machinery of the target organism.
Research Applications and Biotechnological Implications
Utility as a Molecular Probe for Neurobiological Research
Recombinant Bj-xtrlT serves as a highly specific molecular probe for investigating the structure-function relationships of insect voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in insect neurons. Bj-xtrlT, as an excitatory anti-insect beta-toxin, binds with high affinity to receptor site-4 on these channels. mdpi.comfarmingfuturefood.com This binding modifies the channel's gating properties by shifting the voltage dependence of activation to more negative potentials, which promotes spontaneous and repetitive firing of neurons, leading to spastic paralysis in insects. mdpi.com
The specificity of Bj-xtrlT for insect Nav channels allows researchers to dissect the pharmacological and physiological differences between insect and mammalian sodium channels. mdpi.com This selectivity is critical for understanding the molecular basis of toxin-channel interactions and for designing insect-specific compounds. Studies utilizing radiolabeled Bj-xtrlT have been instrumental in characterizing its binding site on cockroach neuronal membranes, revealing a single high-affinity site. mdpi.com The availability of recombinant Bj-xtrlT facilitates these detailed neurobiological studies without reliance on the scarce and variable supply of native venom.
Potential in Biotechnological Pest Management Strategies
The potent and selective insecticidal activity of Bj-xtrlT positions it as a strong candidate for development into novel bio-insecticides for pest control in agriculture. farmingfuturefood.com The primary mode of delivery for such protein-based toxins is through genetic engineering of other organisms, such as baculoviruses or the crops themselves. nih.govresearchgate.net While direct field applications of Bj-xtrlT have not been extensively documented, research on analogous scorpion toxins provides a clear blueprint for its potential use.
For instance, the insect-selective toxin AaIT from the scorpion Androctonus australis has been successfully expressed in baculoviruses. nih.gov These recombinant viruses demonstrate enhanced speed of kill against pest insects, reducing crop damage more effectively than the wild-type virus. nih.gov Similarly, transgenic plants engineered to express AaIT have shown significant resistance to various insect pests, including both chewing and sucking insects. nih.gov Given that Bj-xtrlT shares a similar insect-specific mechanism of action, it is a prime candidate for incorporation into such systems. The use of recombinant DNA technology to create insect-resistant transgenic plants or more virulent microbial insecticides is a well-established strategy in modern agriculture. researchgate.netresearchgate.net The insect-selectivity of Bj-xtrlT is a key advantage, suggesting it would have minimal impact on non-target organisms, a desirable trait for environmentally benign pest management. mdpi.com
Protein Engineering for Modifying Selectivity or Potency for Research Tools
The production of Bj-xtrlT through recombinant systems opens the door to protein engineering, allowing for the systematic modification of its structure to alter its properties. Site-directed mutagenesis studies have been conducted to dissect the functional surface of Bj-xtrlT and identify key amino acid residues involved in its interaction with insect sodium channels. This research provides a roadmap for rationally designing variants with modified selectivity or enhanced potency.
A comprehensive mutagenic analysis of all solvent-exposed residues of Bj-xtrlT has identified a "hot spot" of residues crucial for its binding and activity. The study revealed that substitutions in specific regions could dramatically reduce binding affinity to cockroach neuronal membranes. For example, mutations of the Glutamic acid at position 15 (E15) were found to decrease binding affinity by over 100-fold. Conversely, other residues were identified where modifications had minimal impact, providing insights into the toxin's structural-functional landscape. This detailed understanding allows for the engineering of Bj-xtrlT variants tailored for specific research purposes, such as probes with different binding kinetics or affinities for various insect Nav channel subtypes.
Impact of Point Mutations on Bj-xtrlT Binding Affinity
| Original Residue | Position | Mutant Residue | Effect on Binding Affinity (Ki) | Fold Change in Ki (Mutant/WT) |
|---|---|---|---|---|
| Glutamic Acid | 15 | Glutamine (Q) | Reduced | >100 |
| Glutamic Acid | 15 | Aspartic Acid (D) | Reduced | >100 |
| Valine | 19 | Alanine (A) | Reduced | ~33 |
| Isoleucine | 22 | Alanine (A) | Reduced | ~79 |
| Histidine | 25 | Asparagine (N) | Reduced | >100 |
| Glutamic Acid | 30 | Glutamine (Q) | Reduced | ~75 |
| Valine | 71 | Alanine (A) | Reduced | ~97 |
| Isoleucine | 74 | Alanine (A) | Reduced | ~105 |
Development of Novel Reagents for Receptor Pharmacology Studies
The study of Bj-xtrlT and its engineered variants has led to the development of novel reagents for probing the pharmacology of ion channels. A particularly insightful discovery came from the investigation of the Bj-xtrlT E15R mutant (Glutamic acid at position 15 replaced by Arginine). While this mutant binds with high affinity to receptor site-4 on insect sodium channels, it is non-toxic. This uncoupling of binding from activity effectively turns the toxin into an antagonist. This engineered antagonist has been shown to protect fly larvae from the paralytic effects of the wild-type Bj-xtrlT.
Furthermore, this non-toxic mutant has been instrumental in revealing allosteric interactions between different toxin binding sites on the sodium channel. Research has shown that the "silent binding" of the Bj-xtrlT-E15R mutant to receptor site-4 can induce a conformational change in the channel that positively influences the binding of alpha-toxins at a separate location, receptor site-3, thereby enhancing their toxicity. This finding not only elucidates complex pharmacological interactions but also suggests a novel functional role for seemingly weakly active or non-toxic components within venoms. Such engineered molecules, derived from Bj-xtrlT, serve as invaluable tools for receptor pharmacology, allowing for the detailed study of allosteric modulation and the functional interplay between different receptor sites on a single ion channel.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Interactors and Pathways
A primary future objective is the comprehensive identification of the full spectrum of biological molecules with which Bj-xtrlT interacts. While it is classified as an excitatory anti-insect selective beta-toxin presumed to target voltage-gated sodium channels (Navs), the specific subtypes and accessory proteins involved in its mechanism of action are not fully elucidated.
Future research should focus on:
Interactome Profiling: Employing techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens using recombinant Bj-xtrlT as bait to identify binding partners in insect neuronal cell lines or tissue extracts. This could uncover previously unknown receptors or modulatory proteins.
Pathway Analysis: Once interactors are identified, downstream signaling pathways can be investigated using transcriptomic and proteomic approaches. This would reveal the cascade of events triggered by Bj-xtrlT binding and its full impact on insect cell physiology beyond the initial ion channel modulation.
Cross-Reactivity Studies: Systematically screening Bj-xtrlT against a panel of different insect species' ion channels and other neuronal receptors to determine its specificity and identify potential off-target effects that could be exploited for broader or more targeted applications.
A summary of potential molecular targets for Bj-xtrlT is presented in the table below.
| Target Class | Specific Examples | Potential Effect of Bj-xtrlT Interaction |
| Voltage-Gated Sodium Channels | Nav1 subtypes in various insect orders | Modulation of channel activation and inactivation, leading to paralysis |
| Accessory Subunits (e.g., beta subunits) | TipE, TEH1 | Allosteric modulation of toxin binding and channel function |
| Other Ion Channels | Voltage-gated potassium or calcium channels | Unexplored, potential for novel mechanisms of toxicity |
| Membrane Proteins | Receptors, adhesion molecules | Potential for previously unknown binding sites or cellular entry mechanisms |
Comprehensive Structural Elucidation in Physiological Contexts
The three-dimensional structure of Bj-xtrlT has been determined, revealing a peptide of 76 amino acids stabilized by four disulfide bridges. However, this represents the static structure of the isolated molecule. A deeper understanding of its function requires structural information in a more physiologically relevant context.
Key areas for future structural biology research include:
Complex with Target Receptors: Determining the high-resolution structure of Bj-xtrlT bound to its primary target, an insect voltage-gated sodium channel. Cryo-electron microscopy (cryo-EM) would be the ideal technique for visualizing this large membrane protein complex, providing precise details of the toxin-receptor interface.
NMR in Membrane Mimetics: Utilizing solution Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of recombinant Bj-xtrlT when it is interacting with membrane mimetics like micelles or nanodiscs. This can reveal conformational changes the toxin undergoes upon membrane approach and binding.
Dynamic and Allosteric Changes: Investigating how the binding of Bj-xtrlT induces conformational changes in the target ion channel. Techniques like fluorescence resonance energy transfer (FRET) could be used to measure real-time dynamics in response to toxin application.
Rational Design and Mutagenesis for Enhanced Research Utility
Recombinant expression of Bj-xtrlT opens up the possibility of engineering the toxin to create variants with improved properties for research purposes. Rational design, guided by structural data and computational modeling, can be used to modify the toxin's sequence to achieve specific goals.
Future directions in this area include:
Enhanced Specificity: Through site-directed mutagenesis, amino acids at the binding interface of Bj-xtrlT can be altered to increase its affinity and specificity for a particular insect Nav channel subtype while reducing its affinity for others. This would create more precise molecular probes.
Altered Kinetics: Modifying residues to change the on- and off-rates of the toxin, thereby creating tools to study ion channel function on different timescales.
Introduction of Reporter Tags: Fusing fluorescent proteins or other tags to the recombinant Bj-xtrlT to allow for direct visualization of its binding to and trafficking in insect cells and tissues.
Stability Enhancement: Engineering the peptide backbone or disulfide bonds to increase its resistance to proteases, which could be beneficial for certain experimental applications.
The table below outlines hypothetical mutations and their potential impact on Bj-xtrlT's research utility.
| Mutation Strategy | Target Residues | Desired Outcome |
| Alanine Scanning Mutagenesis | Surface-exposed residues at predicted binding interface | Identify key residues for receptor interaction |
| Site-Directed Mutagenesis | Key binding residues | Enhance affinity for specific Nav subtypes |
| C-terminal Fusion | Addition of GFP or mCherry | Create a fluorescently labeled toxin for imaging |
| N-terminal Modification | Addition of a biotin (B1667282) tag | Facilitate pull-down assays and interactome studies |
Integration with Synthetic Biology Platforms for Biosynthesis and Functional Studies
Synthetic biology offers powerful tools for the production and study of natural products like Bj-xtrlT. Integrating its biosynthesis into engineered microbial chassis could provide a scalable and customizable production platform.
Unexplored avenues in this domain are:
Heterologous Expression in Yeast: Moving beyond bacterial expression systems, the use of yeast, such as Pichia pastoris or Saccharomyces cerevisiae, could improve the yield and proper folding of the recombinant toxin due to their eukaryotic post-translational modification machinery.
Cell-Free Synthesis: Utilizing cell-free protein synthesis systems would allow for the rapid production of Bj-xtrlT variants and the incorporation of unnatural amino acids to probe its structure and function. This approach also circumvents the potential toxicity of the product to a living host cell.
Engineered Biosensors: Designing genetically encoded biosensors in insect cells that report on the activity of Bj-xtrlT. For example, a cell line could be engineered to express a fluorescent reporter gene under the control of a promoter that is activated by the influx of ions through the targeted channels.
Exploration of Evolutionary and Ecological Roles of Insectotoxins
The venom of Buthus martensii Karsch contains a multitude of toxins, each having evolved to fill a specific ecological niche. Understanding the evolutionary pressures that shaped Bj-xtrlT and its specific role in the scorpion's ecology can provide insights into its function and potential applications.
Future research should investigate:
Phylogenetic Analysis: A detailed phylogenetic analysis of Bj-xtrlT and its homologues from other scorpion species can reveal the evolutionary trajectory of this toxin family and identify conserved regions that are critical for its function.
Co-evolution with Insect Sodium Channels: Studying the interaction of Bj-xtrlT with sodium channels from various insect species, especially those that are natural prey for the scorpion, can provide evidence of a co-evolutionary "arms race." This can explain the toxin's high specificity and potency.
Ecological Function: Investigating the role of Bj-xtrlT in different ecological contexts for the scorpion, such as predation on specific types of insects versus defense against predators. Transcriptomic analysis of the venom gland under different ecological stimuli could reveal if the expression of Bj-xtrlT is regulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
